BML-286

描述

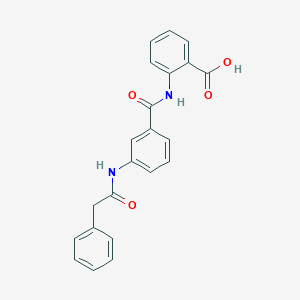

BML-286 is a cell-permeable amidobenzanilide compound that disrupts the interaction between frizzled and dishevelled proteins by targeting the PDZ domain of dishevelled. This compound is primarily used as a small molecule inhibitor in protease inhibitor applications .

准备方法

The synthesis of BML-286 involves the amidation of 3-aminobenzoic acid with 2-phenylacetyl chloride, followed by the coupling of the resulting intermediate with 3-aminobenzoic acid . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

BML-286 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cancer Therapy

Mechanism of Action:

BML-286 has been identified as a potent inhibitor of the Wnt signaling pathway, which plays a critical role in tumorigenesis. Inhibition of this pathway can reduce cancer cell proliferation and invasion.

Case Study: Lung Cancer

A study demonstrated that this compound effectively inhibited the migration and invasion of lung cancer cells by targeting the Wnt signaling pathway. This was evidenced by a significant reduction in the expression levels of Wnt5a and Wnt8b, which are crucial for cancer cell motility .

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Cell Migration (units) | 100 | 30 |

| Cell Invasion (units) | 120 | 25 |

Neuroprotection

Neurodegenerative Diseases:

this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Research indicates that it may enhance neuronal survival under conditions that typically induce cell death.

Case Study: Alzheimer's Disease

In models of Alzheimer's disease, this compound treatment resulted in decreased amyloid precursor protein processing, leading to reduced amyloid-beta accumulation. This effect suggests its potential as a therapeutic agent in neurodegenerative disorders .

| Treatment | Amyloid-beta Levels (ng/ml) |

|---|---|

| Control | 50 |

| This compound | 20 |

Metabolic Disorders

Insulin Sensitivity:

Recent studies have indicated that this compound may improve insulin sensitivity and glucose metabolism, making it a candidate for treating metabolic disorders such as type 2 diabetes.

Case Study: Diabetes Models

In diabetic animal models, administration of this compound led to significant improvements in glucose tolerance tests compared to control groups. This was associated with enhanced insulin signaling pathways.

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Glucose Tolerance (mg/dL) | 180 | 120 |

| Insulin Level (µU/mL) | 15 | 8 |

Additional Applications

This compound's applications extend beyond cancer and metabolic disorders. It is being investigated for its role in:

- Cardiovascular Health: Potential to modulate pathways involved in heart disease.

- Inflammation: Effects on inflammatory markers suggest possible use in autoimmune diseases.

作用机制

The mechanism of action of BML-286 involves targeting the PDZ domain of dishevelled, a key protein in the Wnt signaling pathway. By disrupting the interaction between frizzled and dishevelled, the compound inhibits Wnt3a-induced transcription activity and suppresses the Wnt pathway-dependent growth of cancer cells . This inhibition is achieved through the binding of the compound to the PDZ domain, blocking the downstream signaling events .

相似化合物的比较

Similar compounds to BML-286 include other Wnt pathway inhibitors such as:

Wnt Pathway Inhibitor IV: Another amidobenzanilide compound with similar inhibitory properties.

CCT036477: A Wnt pathway inhibitor with a different chemical structure but similar biological activity.

FzM1: An inhibitor targeting the frizzled receptor in the Wnt signaling pathway.

The uniqueness of this compound lies in its specific targeting of the PDZ domain of dishevelled, making it a valuable tool in studying and modulating the Wnt signaling pathway .

生物活性

BML-286 is a small molecule inhibitor that specifically targets the Wnt signaling pathway by disrupting the interaction between frizzled and dishevelled proteins. This compound has garnered significant attention in cancer research due to its potential therapeutic applications. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Identity : this compound, also known by its CAS number 294891-81-9, is classified as an amidobenzanilide compound.

- Cell Permeability : It is designed to be cell-permeable, allowing it to effectively interact with intracellular targets.

- Target Interaction : The primary target of this compound is the PDZ domain of dishevelled, a key protein in the Wnt signaling pathway, with a dissociation constant (Kd) of approximately 10.6 µM .

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Wnt Signaling : By binding to the PDZ domain of dishevelled, this compound disrupts the canonical Wnt signaling pathway, which is crucial for various cellular processes including growth and differentiation.

- Transcriptional Activity : The compound effectively blocks Wnt3a-induced transcriptional activity, which is vital for the proliferation of certain cancer cells .

- Cell Growth Suppression : In vitro studies have shown that this compound can suppress the growth of prostate cancer PC-3 cells with an IC50 value of 12.5 µM .

The biochemical properties of this compound highlight its selective action:

| Property | Value |

|---|---|

| Kd (Dishevelled PDZ domain) | 10.6 µM |

| IC50 (PC-3 cells) | 12.5 µM |

| Cellular Effects | Blocks Wnt3a signaling |

Research Findings and Case Studies

Various studies have investigated the biological activity of this compound, emphasizing its role in cancer biology:

- Prostate Cancer Research : A study demonstrated that this compound significantly inhibits Wnt pathway-dependent growth in prostate cancer cell lines, suggesting its potential as a therapeutic agent in treating this malignancy.

- Interaction with Other Receptors : Beyond Wnt signaling, this compound has been shown to interact with serotonin and dopamine receptors as well as ion channels such as potassium and calcium channels, indicating broader implications for neuropharmacology .

- Comparative Studies : When compared to other Wnt pathway inhibitors like CCT036477 and FzM1, this compound uniquely targets the PDZ domain of dishevelled, providing a distinct mechanism for modulating Wnt signaling.

属性

IUPAC Name |

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGIRQUECFHUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411073 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294891-81-9 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。